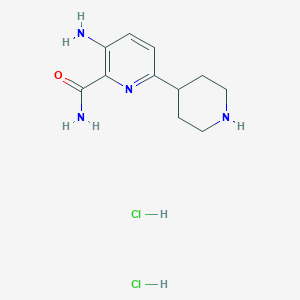

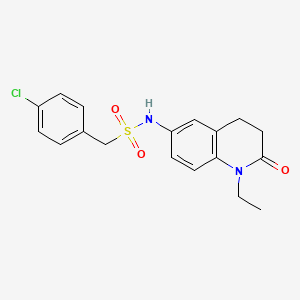

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a pyridine ring, which is a common motif in drug molecules, and a piperidine moiety, which is known for its biological activity. The compound's potential for forming salts, as indicated by the "dihydrochloride" part of its name, suggests its solubility could be tailored for pharmaceutical formulations.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans has been achieved through a three-component condensation involving 4-piperidinones, which could be structurally related to the target compound . Additionally, the synthesis of 3,4-dihydropyridones and 2-piperidinones has been reported using acid-catalyzed Michael addition and lactamization, which might offer insights into the synthesis of the pyridine and piperidine components of the target molecule . Furthermore, a three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines has been developed, which could be relevant to the synthesis of the pyridine core of the target compound .

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit features such as hydrogen bonding potential due to the presence of amino groups and the carboxamide moiety. The structure of a related compound, a 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, demonstrates the importance of hydrogen bonding in the solid-state structure, which could be a consideration for the target compound as well .

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from related studies. For example, 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones have been used as starting materials for the synthesis of various pyridine derivatives, including reactions with chloroacetamide to yield 2-carboxamide analogs . This suggests that the carboxamide group in the target compound could be reactive under certain conditions, potentially undergoing substitution or participating in the formation of fused ring systems.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride" are not provided, the properties of similar compounds can offer some insights. The presence of amino and carboxamide groups suggests that the compound would exhibit basicity and could form hydrogen bonds, affecting its solubility and melting point. The dihydrochloride salt form implies that the compound could be more soluble in aqueous solutions compared to its free base form, which is advantageous for biological applications .

Scientific Research Applications

Synthesis of Heterocycles

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide; dihydrochloride is used in the synthesis of complex heterocycles. For example, its derivative, piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, participates in aminomethylation to form tetraazatricyclo tridec-2-ene-9-carboxamides (Dotsenko, Krivokolysko, & Litvinov, 2012).

Synthesis of Novel Pyridine Derivatives

This compound is used in the synthesis of novel pyridine derivatives. An example includes the synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines and other heterocyclic compounds (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Formation of Salt-Type Adducts

It forms salt-type adducts in specific reactions, such as with 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, leading to complex structures containing multiple hydrogen bonds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Aurora Kinase Inhibition

Derivatives of this compound have potential in inhibiting Aurora A kinase, which is significant in cancer treatment. An example of such a derivative is (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid (ロバート ヘンリー,ジェームズ, 2006).

Anti-angiogenic and DNA Cleavage Studies

Some derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential in cancer treatment (Kambappa et al., 2017).

Antipsychotic Potential

Compounds like 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide, a heterocyclic analogue, have been evaluated as potential antipsychotic agents (Norman et al., 1996).

Chemical Activation in Maillard Reactions

Piperidine, a related compound, is significant in Maillard reactions, especially involving lysine, and can form reactive intermediates with formaldehyde, leading to diverse reaction products (Nikolov & Yaylayan, 2010).

CGRP Receptor Inhibition

Derivatives such as (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide are potent calcitonin gene-related peptide (CGRP) receptor antagonists (Cann et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound “3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride” are currently under investigation . As a complex compound, it may interact with multiple targets within the body, influencing various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . The effects can vary widely depending on the specific targets and pathways affected by the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the physical and chemical conditions in the body, such as pH and temperature, as well as external factors like diet and lifestyle. Understanding these factors is crucial for optimizing the use of the compound and minimizing potential side effects.

properties

IUPAC Name |

3-amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2ClH/c12-8-1-2-9(15-10(8)11(13)16)7-3-5-14-6-4-7;;/h1-2,7,14H,3-6,12H2,(H2,13,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUMYLDETWWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=C(C=C2)N)C(=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3012538.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)